4-Chloro-2-cyclohexylpyrimidine
Description
4-Chloro-2-cyclohexylpyrimidine (CCP) is a chemical compound with a molecular formula of C10H13ClN2. It is a heterocyclic compound that contains a six-membered cyclohexyl group and a pyrimidine ring. The CAS Number for 4-Chloro-2-cyclohexylpyrimidine is 1155593-86-4 .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-cyclohexylpyrimidine is 1S/C10H13ClN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2 . This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-2-cyclohexylpyrimidine is 196.68 . Other specific physical and chemical properties are not detailed in the search results.Future Directions
While specific future directions for 4-Chloro-2-cyclohexylpyrimidine are not mentioned in the search results, there is a general interest in the synthesis of pyrimidine derivatives due to their wide range of pharmacological effects . Research is ongoing to develop new pyrimidines with enhanced activities and minimal toxicity .
properties
IUPAC Name |
4-chloro-2-cyclohexylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAOYERUZNGXKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclohexylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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